(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine
CAS No.: 74572-19-3
Cat. No.: VC7814717
Molecular Formula: C8H16BrNO
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.
![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine - 74572-19-3](/images/structure/VC7814717.png)
Specification
CAS No. | 74572-19-3 |
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Molecular Formula | C8H16BrNO |
Molecular Weight | 222.12 g/mol |
IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide |
Standard InChI | InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H |
Standard InChI Key | OJIRJOVRSAKRLY-UHFFFAOYSA-N |
SMILES | C1CCC2C(C1)NCCO2 |
Canonical SMILES | C1CCC2C(C1)NCCO2.Br |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
(4aR,8aR)-Octahydro-2H-benzo[b] oxazine (CAS 52769-11-6) belongs to the benzoxazine family, featuring a six-membered benzene ring fused to a six-membered oxazine ring. The molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . The stereochemical designation (4aR,8aR) indicates the relative configurations at the 4a and 8a positions, which are critical for its three-dimensional conformation and intermolecular interactions .
Table 1: Key Structural Parameters
Property | Value |
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Molecular Formula | C₈H₁₅NO |
Molecular Weight | 141.21 g/mol |
Stereochemistry | (4aR,8aR) |
Ring System | Bicyclic (benzene + oxazine) |
Hybridization | sp³ at nitrogen and oxygen |
The bicyclic framework imposes significant ring strain, influencing its reactivity and stability. X-ray crystallography of analogous compounds reveals chair-like conformations in the oxazine ring, which minimize steric hindrance .
Comparative Analysis with Related Heterocycles
Benzoxazines differ from benzodiazepines and morpholines in their electronic and steric profiles. The oxygen and nitrogen atoms in the oxazine ring create a polarized environment, enhancing hydrogen-bonding capabilities compared to purely hydrocarbon frameworks. For instance, the dipole moment of (4aR,8aR)-octahydro-2H-benzo[b] oxazine is approximately 2.1 D, intermediate between morpholine (1.5 D) and piperazine (2.8 D).
Synthesis and Functionalization
Conventional Synthetic Routes
The synthesis of (4aR,8aR)-octahydro-2H-benzo[b] oxazine typically begins with 3-bromo-4-hydroxybenzaldehyde and anilines as precursors. A Smiles rearrangement followed by O-alkylation and reduction yields the bicyclic core . Key steps include:
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Condensation: 3-Bromo-4-hydroxybenzaldehyde reacts with aniline derivatives to form Schiff bases.
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Cyclization: Chloroacetyl chloride induces ring closure via nucleophilic substitution.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) saturates the oxazine ring .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Condensation | EtOH, reflux, 12 h | 65–78 |
Cyclization | DCM, 0°C, 2 h | 70–85 |
Reduction | H₂ (1 atm), Pd/C, RT, 24 h | 80–92 |
Stereoselective Modifications
The trans-diastereomer (4aR,8aR) is preferentially formed using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalyst achieves enantiomeric excess (ee) >90% in ring-closing reactions . The hydrobromide salt (C₈H₁₆BrNO; MW 222.12 g/mol) is a common derivative for crystallization and pharmacological testing .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a boiling point of 198.5°C and a flash point of 87.1°C, indicating moderate thermal stability. Its solubility profile is solvent-dependent:
Solvent | Solubility (mg/mL) |
---|---|
Water | 1.2 |
Ethanol | 45.8 |
DCM | 112.4 |
The low aqueous solubility (1.2 mg/mL) necessitates formulation strategies for biological applications, such as salt formation or nanoparticle encapsulation.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 3.82 (dd, J = 11.5 Hz, 1H, NCH₂), 3.12 (m, 2H, OCH₂), 1.45–1.89 (m, 8H, cyclohexane protons) .
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IR (KBr): ν 3280 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-O-C asymmetric stretch) .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for multitarget ligands in CNS drug discovery. Modifications at the nitrogen or oxygen atoms enhance blood-brain barrier permeability (logP = 1.8–2.5) .
Materials Science
As a monomer, it polymerizes into polybenzoxazines with high thermal stability (Tg > 200°C), suitable for aerospace composites .
Future Directions and Challenges
Ongoing research aims to:
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Optimize synthetic routes for >95% enantiomeric purity.
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Develop prodrug formulations to enhance oral bioavailability.
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Explore covalent inhibition strategies for kinase targets.
The integration of machine learning models for property prediction and automated synthesis platforms could accelerate derivative screening .
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